disulfuro de glutatión disódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

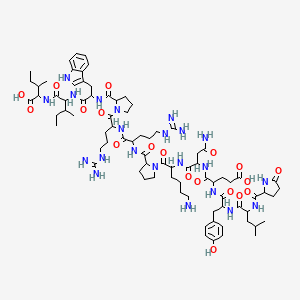

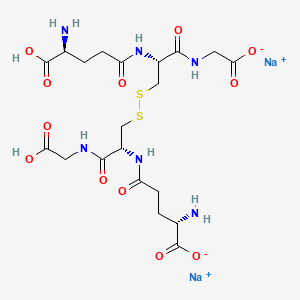

El disulfuro de glutatión disódico es la forma disulfuro oxidada del glutatión, un tripéptido compuesto por glutamina, cisteína y glicina. Desempeña un papel crucial en las reacciones redox celulares, los procesos de desintoxicación y el mantenimiento del equilibrio oxidativo dentro de las células .

Aplicaciones Científicas De Investigación

El disulfuro de glutatión disódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como tampón redox en varios ensayos bioquímicos.

Biología: Desempeña un papel en el estudio del estrés oxidativo y la biología redox.

Industria: Se utiliza en la formulación de productos farmacéuticos y cosméticos por sus propiedades antioxidantes.

Mecanismo De Acción

El disulfuro de glutatión disódico ejerce sus efectos a través de su papel en las reacciones redox. Actúa como antioxidante al participar en la reducción de las especies reactivas del oxígeno y otros radicales libres. El compuesto se reduce a glutatión mediante la reductasa del glutatión, que luego participa en los procesos de desintoxicación y protección contra el daño oxidativo .

Análisis Bioquímico

Biochemical Properties

Glutathione disodium salt oxidized form participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is frequently measured in vivo as an indicator of oxidative stress . It can be converted back to L-glutathione by various reducing systems .

Cellular Effects

The effects of Glutathione disodium salt oxidized form on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels .

Molecular Mechanism

The molecular mechanism of action of Glutathione disodium salt oxidized form involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is frequently measured in vivo as an indicator of oxidative stress . It may be converted to L-glutathione by various reducing systems .

Temporal Effects in Laboratory Settings

The effects of Glutathione disodium salt oxidized form over time in laboratory settings are significant. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glutathione disodium salt oxidized form vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Glutathione disodium salt oxidized form is involved in several metabolic pathways, interacting with various enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Glutathione disodium salt oxidized form is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Glutathione disodium salt oxidized form and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El disulfuro de glutatión disódico puede sintetizarse mediante la oxidación del glutatión reducido. La reacción suele implicar el uso de agentes oxidantes como el peróxido de hidrógeno o la diamida en condiciones controladas. La reacción se lleva a cabo en un medio acuoso y el pH se mantiene alrededor de neutro a ligeramente alcalino para evitar la degradación del compuesto .

Métodos de producción industrial

La producción industrial del this compound implica la oxidación a gran escala del glutatión reducido utilizando agentes oxidantes similares. El proceso está optimizado para obtener un alto rendimiento y pureza, y a menudo implica pasos de purificación como la cromatografía de intercambio iónico y la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

El disulfuro de glutatión disódico se somete principalmente a reacciones redox. Puede reducirse a su forma reducida, glutatión, mediante la enzima reductasa del glutatión. Esta reducción es crucial para su papel en la desintoxicación y la protección contra el estrés oxidativo .

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, diamida

Reducción: Reductasa del glutatión, NADPH

Productos principales

Reducción: Glutatión reducido (GSH)

Oxidación: Glutatión oxidado (GSSG)

Comparación Con Compuestos Similares

Compuestos similares

Glutatión (GSH): La forma reducida del disulfuro de glutatión disódico, esencial para el equilibrio redox celular.

N-acetilcisteína: Un precursor del glutatión, utilizado como suplemento para aumentar los niveles de glutatión.

Ácido alfa-lipoico: Otro antioxidante que trabaja en sinergia con el glutatión.

Singularidad

El this compound es único en su capacidad para actuar como agente oxidante y reductor, dependiendo del entorno celular. Esta doble funcionalidad lo convierte en un compuesto versátil en la biología redox y una herramienta valiosa en la investigación y las aplicaciones industriales .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glutathione disodium salt oxidized form involves the oxidation of reduced glutathione disodium salt. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.", "Starting Materials": [ "Reduced glutathione disodium salt", "Oxidizing agent (e.g. hydrogen peroxide, potassium permanganate)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve reduced glutathione disodium salt in solvent to form a solution", "Add the oxidizing agent slowly to the solution while stirring", "Continue stirring the solution for a set period of time to allow for oxidation to occur", "Filter the solution to remove any precipitates formed during the reaction", "Concentrate the solution and allow it to cool", "Collect the Glutathione disodium salt oxidized form by filtration and dry it under vacuum" ] } | |

| NOV-002 stimulates the immune system in different ways and stop tumor cells from growing. Drugs used in chemotherapy, such as doxorubicin, cyclophosphamide, and docetaxel, work in different ways to stop the growth of tumor cells, either by killing the cells or by stopping them from dividing. Giving more than one drug (combination chemotherapy) may kill more tumor cells. Giving NOV-002 together with chemotherapy before surgery may make the tumor smaller and reduce the amount of normal tissue that needs to be removed. | |

Número CAS |

103239-24-3 |

Fórmula molecular |

C20H30N6Na2O12S2 |

Peso molecular |

656.6 g/mol |

Nombre IUPAC |

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron |

InChI |

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |

Clave InChI |

DRFILBXQKYDTFW-JIWRMXRASA-L |

SMILES isomérico |

[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] |

SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |

SMILES canónico |

[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Apariencia |

Assay:≥98%A crystalline solid |

Sinónimos |

GSSG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561086.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate](/img/structure/B561094.png)

![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)

![1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one](/img/structure/B561098.png)

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)